Cis-4-mercapto-L-proline
Overview
Description
Cis-4-mercapto-L-proline is a sulfur-containing amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a chiral molecule that exists in two enantiomeric forms, with the cis isomer being the most biologically active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-4-mercapto-L-proline can be achieved through enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This method involves the use of non-heme iron/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation reaction at specific carbon positions with high chiral selectivity .
Industrial Production Methods: For large-scale production, whole-cell catalysis in water is employed to reduce the loss of Fe(II) ions. The reaction system optimization involves the continuous supplementation of Fe(II) ions and the use of ascorbic acid/FeSO4·7H2O and α-ketoglutarate/L-pipecolic acid in specific molar ratios .
Chemical Reactions Analysis
Types of Reactions: Cis-4-mercapto-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be halogenated by non-heme iron/α-ketoglutarate-dependent halogenases, which catalyze regio- and stereo-selective halogenation of inactivated C(sp3)-H bonds .
Common Reagents and Conditions: Common reagents used in these reactions include Fe(II) ions, α-ketoglutarate, and ascorbic acid. The reaction conditions typically involve aqueous environments to maintain the stability of Fe(II) ions .
Major Products Formed: The major products formed from these reactions include various halogenated derivatives of this compound, which can be further utilized in synthetic and industrial applications .
Scientific Research Applications
Cis-4-mercapto-L-proline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, it has potential therapeutic applications due to its ability to alter bioactivity and act as a synthetic handle for diversification and modification of late-stage synthetic intermediates . In industry, it is used in the production of chiral compounds and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of cis-4-mercapto-L-proline involves its ability to undergo proline isomerization, which affects protein folding and conformations. This process regulates protein functions and biological pathways by interconverting between the cis and trans forms of proline . The compound also influences proline metabolism, which is a key pathway in the metabolic rewiring that sustains cancer cell proliferation, survival, and metastatic spread .
Comparison with Similar Compounds
Cis-4-mercapto-L-proline can be compared with other similar compounds such as trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline. These compounds are also useful chiral building blocks for the organic synthesis of pharmaceuticals and have been tested for their antitumor activity .
List of Similar Compounds:Properties
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNANFOWNSGDJL-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628714 | |
Record name | (4S)-4-Sulfanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171189-35-8 | |
Record name | (4S)-4-Sulfanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of immobilizing L-proline on a solid support like SBA-15?
A1: Immobilizing L-proline on a solid support like SBA-15 offers several advantages for its use as a catalyst:
- Easy Separation and Reuse: [] Heterogenous catalysts, such as the L-proline functionalized SBA-15, can be easily separated from the reaction mixture by simple filtration, unlike homogenous catalysts which require more complex separation techniques. This ease of separation also allows for the catalyst to be reused multiple times, improving the efficiency and cost-effectiveness of the process.
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